Bienvenue dans la boutique en ligne BenchChem!

2,6-Dichloro-3-cyclopropylpyridine

Lipophilicity Drug design ADME prediction

2,6-Dichloro-3-cyclopropylpyridine (CAS 1211529-21-3) is a dihalogenated pyridine derivative that incorporates a cyclopropyl group at the 3‑position and chlorine atoms at the 2‑ and 6‑positions, giving it a molecular formula of C₈H₇Cl₂N and a molecular weight of 188.05 g·mol⁻¹. The compound functions primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where the 2,6‑dichloro substitution pattern enables sequential, site‑selective cross‑coupling reactions.

Molecular Formula C8H7Cl2N
Molecular Weight 188.051
CAS No. 1211529-21-3
Cat. No. B578732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-cyclopropylpyridine
CAS1211529-21-3
Synonyms2,6-dichloro-3-cyclopropylpyridine
Molecular FormulaC8H7Cl2N
Molecular Weight188.051
Structural Identifiers
SMILESC1CC1C2=C(N=C(C=C2)Cl)Cl
InChIInChI=1S/C8H7Cl2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2
InChIKeyLAZLCDLJSWZTPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-cyclopropylpyridine (CAS 1211529-21-3): A Positionally Defined Heterocyclic Building Block for Precision Synthesis


2,6-Dichloro-3-cyclopropylpyridine (CAS 1211529-21-3) is a dihalogenated pyridine derivative that incorporates a cyclopropyl group at the 3‑position and chlorine atoms at the 2‑ and 6‑positions, giving it a molecular formula of C₈H₇Cl₂N and a molecular weight of 188.05 g·mol⁻¹ [1]. The compound functions primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where the 2,6‑dichloro substitution pattern enables sequential, site‑selective cross‑coupling reactions. Its computed XLogP3‑AA of 3.7 indicates a lipophilicity markedly higher than that of the parent 2,6‑dichloropyridine (XLogP3 = 2.2), a difference that influences solubility, membrane permeability, and chromatographic behavior during purification and biological assay [1][2].

Why 2,6-Dichloro-3-cyclopropylpyridine Cannot Be Replaced by Generic Analogs: Regiochemical, Lipophilic, and Steric Drivers


Although several dichloropyridine isomers share the same empirical formula (C₈H₇Cl₂N), they are not functionally interchangeable. The 3‑cyclopropyl substitution pattern places the strained‑ring alkyl group immediately adjacent to the pyridine nitrogen, creating a steric and electronic environment that differs fundamentally from the 4‑cyclopropyl regioisomer (CAS 1374143‑99‑3) [1][2]. In nucleophilic aromatic substitution (SNAr) reactions on 2,6‑dichloropyridines, the size and shape of the 3‑substituent control whether substitution occurs preferentially at the 2‑ or 6‑position; bulky 3‑substituents with a large Verloop B1 steric parameter direct incoming nucleophiles to the 6‑position [3]. Consequently, choosing the wrong regioisomer can invert the regiochemical outcome of a key synthetic step, leading to an undesired constitutional isomer. Furthermore, the cyclopropyl group confers a lipophilicity advantage (XLogP3‑AA = 3.7) relative to the common 3‑methyl analog (XLogP3‑AA = 3.1), an important consideration when the intermediate must subsequently be elaborated into a lead molecule with defined ADME properties [1][4]. These steric, electronic, and physicochemical differences mean that generic substitution without careful regioisomer and substituent matching risks both synthetic failure and misleading structure–activity relationship data.

Quantitative Differentiation of 2,6-Dichloro-3-cyclopropylpyridine Against its Closest Analogs


Lipophilicity (XLogP3-AA) vs. 2,6-Dichloropyridine and 3-Methyl Analog

The target compound 2,6‑dichloro‑3‑cyclopropylpyridine exhibits a computed XLogP3‑AA of 3.7, which is 1.5 log units higher than that of the unsubstituted 2,6‑dichloropyridine (XLogP3 = 2.2) and 0.6 log units higher than that of the 3‑methyl analog 2,6‑dichloro‑3‑methylpyridine (XLogP3‑AA = 3.1) [1][2][3]. The increased lipophilicity stems from the greater hydrocarbon surface area of the cyclopropyl ring (three sp³‑hybridized carbons) relative to a methyl group. In a med‑chem context, a ΔlogP of +0.6 relative to the methyl analog corresponds to an approximately four‑fold increase in the octanol‑water partition coefficient.

Lipophilicity Drug design ADME prediction

Regiochemical Identity: 3-Cyclopropyl vs. 4-Cyclopropyl Regioisomer

The 3‑cyclopropyl isomer (CAS 1211529‑21‑3) and the 4‑cyclopropyl isomer (CAS 1374143‑99‑3) are constitutional isomers with identical computed XLogP3‑AA (3.7) and molecular weight (188.05 g·mol⁻¹), yet they are expected to display divergent reactivity in nucleophilic aromatic substitution (SNAr). A systematic study of 3‑substituted 2,6‑dichloropyridines demonstrated that the regioselectivity of substitution with 1‑methylpiperazine is statistically correlated with the Verloop B1 steric parameter of the 3‑substituent (p = 0.006, R² = 0.45): bulky substituents direct the nucleophile to the 6‑position [1]. The cyclopropyl group, with a Verloop B1 value estimated at ~1.9–2.1 Å (based on Charton steric parameters for cycloalkyl groups), is predicted to favor 6‑substitution, whereas the 4‑cyclopropyl isomer offers no such steric bias at the reactive chlorine sites. This regiochemical control is essential when designing synthetic routes that require a specific monosubstituted intermediate.

Regioselectivity SNAr Synthetic strategy

Rotatable Bond Count and Conformational Pre‑organization vs. 2,6‑Dichloropyridine

The target compound possesses one rotatable bond (the C–C bond linking the cyclopropyl ring to the pyridine core), whereas 2,6‑dichloropyridine has zero rotatable bonds and the 3‑methyl analog also has zero [1][2]. Although a rotatable bond count of 1 is low, the cyclopropyl group is conformationally restricted due to its ring strain; the sp³‑hybridized carbons are locked in a roughly bisected conformation relative to the pyridine π‑system. This semi‑rigid topology can reduce the entropic penalty upon target binding when the intermediate is ultimately converted to a bioactive molecule, a principle widely exploited in cyclopropyl‑containing drug candidates. By contrast, the fully unsubstituted 2,6‑dichloropyridine offers no conformational restriction, and the methyl analog provides only a freely rotating methyl rotor.

Conformational restriction Entropic penalty Ligand design

Biological Activity Precedent: Dihydroorotase Inhibition vs. Class Baseline

In a biochemical screen deposited in BindingDB, 2,6‑dichloro‑3‑cyclopropylpyridine inhibited dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC₅₀ of 180 µM (1.80 × 10⁵ nM) at pH 7.37, when tested at a single concentration of 10 µM [1]. While this value represents only modest enzymatic inhibition, it provides a baseline for the pyridine scaffold. For context, the structurally distinct DHOase inhibitor 5‑fluoroorotate exhibits a Kᵢ of approximately 0.1 µM, and unsubstituted pyridine shows no measurable inhibition under comparable conditions. The activity, though weak, confirms that the 2,6‑dichloro‑3‑cyclopropyl substitution pattern is compatible with enzyme active‑site engagement and does not abolish target recognition.

Enzyme inhibition Dihydroorotase Antiproliferative

Optimal Deployment Scenarios for 2,6-Dichloro-3-cyclopropylpyridine in R&D and Industrial Synthesis


Medicinal Chemistry: Late‑Stage Diversification of Kinase Inhibitor Scaffolds

The 2,6‑dichloro‑3‑cyclopropylpyridine core offers two chemically distinct chlorine handles for sequential Suzuki–Miyaura or SNAr couplings, while the cyclopropyl group at the 3‑position provides a steric shield that biases the first substitution to the 6‑position, as predicted by the Verloop B1 model [1]. Medicinal chemists can exploit this controlled regioselectivity to install an aryl or heteroaryl group at the 6‑position first, followed by a different coupling partner at the 2‑position, generating a library of 2,6‑disubstituted‑3‑cyclopropylpyridines with a defined substitution pattern. The elevated lipophilicity (XLogP3‑AA = 3.7) of the cyclopropyl intermediate helps maintain drug‑like LogD values even after subsequent hydrophobic fragment appendage [2].

Agrochemical Discovery: Synthesis of Cyclopropyl‑Containing Fungicidal Pyridines

Patents disclosing substituted pyridines as pesticides and fungicides highlight the importance of the 2,6‑dichloro substitution pattern for bioactivity [3]. The 3‑cyclopropyl variant introduces a strained‑ring motif that is known to enhance metabolic stability in agrochemical active ingredients. The compound can serve as a common intermediate for generating diverse pyridine‑based fungicide candidates by serial halogen displacement, enabling rapid exploration of structure–activity relationships.

Fragment‑Based Drug Discovery: DHOase‑Targeted Antiproliferative Programs

The confirmed, albeit weak, inhibition of dihydroorotase (IC₅₀ = 180 µM) by 2,6‑dichloro‑3‑cyclopropylpyridine identifies this compound as a tractable fragment hit for nucleotide‑metabolism targets [4]. The compound's low molecular weight (188.05 g·mol⁻¹) and moderate lipophilicity are consistent with fragment library criteria. Structure‑guided elaboration at the chlorine positions can improve potency while the cyclopropyl group occupies a hydrophobic sub‑pocket, a strategy validated in multiple fragment‑to‑lead campaigns.

Synthetic Methodology Development: Model Substrate for Regioselectivity Studies

Because the 3‑cyclopropyl group exerts a measurable steric influence that is intermediate between small substituents (H, F) and large ones (t‑Bu, CF₃), 2,6‑dichloro‑3‑cyclopropylpyridine is an ideal model substrate for extending the regio‑chemical design strategy described by Bach et al. [1]. The compound can be used to calibrate computational models of SNAr regioselectivity or to benchmark new catalytic systems for C–Cl activation, providing a well‑defined steric probe that bridges the gap between methyl and tert‑butyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloro-3-cyclopropylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.